molecular formula C19H36N2O4S B12324365 2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B12324365
M. Wt: 388.6 g/mol
InChI Key: XLGHARKAPCCVFZ-UHFFFAOYSA-N
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Description

2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine is a compound that combines the properties of an amino acid derivative and an organic amine This compound is known for its unique structural features, which include an acetamido group, a hydroxyethylsulfanyl group, and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps. One common approach is to start with L-cysteine, which undergoes acetylation to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-bromoethanol to introduce the hydroxyethylsulfanyl group. The final step involves the formation of the dicyclohexylammonium salt by reacting the product with N-cyclohexylcyclohexanamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamido group can produce primary amines .

Scientific Research Applications

2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine involves its interaction with various molecular targets. The hydroxyethylsulfanyl group can act as a free radical scavenger, providing antioxidant effects. The acetamido group may interact with enzymes, potentially inhibiting or modifying their activity. The cyclohexylamine moiety can enhance the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the hydroxyethylsulfanyl and cyclohexylamine groups differentiates it from other cysteine derivatives, providing unique properties such as enhanced solubility and stability.

Properties

Molecular Formula

C19H36N2O4S

Molecular Weight

388.6 g/mol

IUPAC Name

2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)

InChI Key

XLGHARKAPCCVFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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